molecular formula C3H5Br2NO3 B14290580 2,3-Dibromo-2-nitropropan-1-ol CAS No. 124589-47-5

2,3-Dibromo-2-nitropropan-1-ol

Cat. No.: B14290580
CAS No.: 124589-47-5
M. Wt: 262.88 g/mol
InChI Key: HARWTHOTPHWKPW-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-nitropropan-1-ol is a high-purity chemical reagent designed for research and development applications. This compound is presented as a versatile building block in organic synthesis, particularly useful for exploring novel molecular structures and reaction pathways. Its structure, featuring both bromine and nitro functional groups, suggests potential for its use in the development of specialized polymers, as a precursor for pharmaceutical intermediates, or in the synthesis of compounds with biological activity. Researchers can utilize this chemical to investigate structure-activity relationships or to introduce specific functional groups into target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124589-47-5

Molecular Formula

C3H5Br2NO3

Molecular Weight

262.88 g/mol

IUPAC Name

2,3-dibromo-2-nitropropan-1-ol

InChI

InChI=1S/C3H5Br2NO3/c4-1-3(5,2-7)6(8)9/h7H,1-2H2

InChI Key

HARWTHOTPHWKPW-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)([N+](=O)[O-])Br)O

Origin of Product

United States

Synthetic Methodologies and Novel Approaches for 2,3 Dibromo 2 Nitropropan 1 Ol

Established Synthetic Routes and Reaction Pathways

Established routes to related nitro-halo-alkanols often rely on a sequential introduction of the required functional groups onto a simple hydrocarbon framework. The order of these transformations is critical to achieving the desired product and avoiding unwanted side reactions.

Halogenation is a fundamental class of chemical reactions for introducing halogen atoms into organic molecules. unacademy.com In the context of synthesizing 2,3-dibromo-2-nitropropan-1-ol, halogenation would typically involve the reaction of a suitable precursor with a bromine source. A plausible and established strategy, by analogy with the synthesis of the related antimicrobial agent Bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol), is the bromination of a pre-formed nitroalcohol. vulcanchem.comgoogle.com For instance, a precursor like 2-nitropropan-1-ol could theoretically be subjected to bromination to install the bromine atom at the C2 position. The subsequent bromination of the C3 position would require more specific conditions, potentially proceeding via an electrophilic addition to an unsaturated intermediate.

Another related pathway involves the dehydrohalogenation of a tribromopropane to yield 2,3-dibromopropene, which could then be a substrate for further functionalization. orgsyn.org Furthermore, the direct reaction of propargyl alcohol with elemental bromine is a known method to produce 2,3-dibromo-2-propen-1-ol, an unsaturated analogue that could potentially undergo further reactions to yield the target compound. google.com The halogenation of alkanes is a classic substitution reaction, and while it can be challenging to control selectivity on simple alkanes, the presence of activating groups like the nitro and hydroxyl groups in a precursor heavily influences the regiochemistry of the reaction. unacademy.com

The introduction of a nitro group is most commonly achieved through a nitro-aldol or Henry reaction. This reaction involves the condensation of a nitroalkane with an aldehyde or ketone. researchgate.net A well-documented route for creating a nitro-diol scaffold is the base-catalyzed condensation of nitromethane (B149229) with two equivalents of formaldehyde, which yields 2-nitro-1,3-propanediol. vulcanchem.com This product is a key intermediate in the synthesis of Bronopol. vulcanchem.com

For the synthesis of this compound, a logical approach would involve the Henry reaction between bromonitromethane (B42901) and an appropriate aldehyde. A patent describing the synthesis of Bronopol outlines two potential sequences: 1) hydroxymethylation of nitromethane followed by bromination, and 2) bromination of nitromethane first, followed by hydroxymethylation. google.com This suggests a parallel strategy where a dibrominated aldehyde could react with nitromethane, or more likely, where bromonitromethane reacts with bromoacetaldehyde. The latter approach directly constructs the carbon skeleton with the required functionalities in place.

Achieving stereocontrol in the synthesis of acyclic molecules with multiple stereocenters is a formidable task. For this compound, which has two chiral centers (C2 and C3, assuming isotopic and conformational factors are ignored for chirality at the nitro-bearing carbon), stereoselective synthesis is critical for accessing specific isomers.

A significant advancement in this area is the development of a catalytic, highly enantioselective Henry reaction for the direct synthesis of 2-bromo-2-nitroalkan-1-ols. researchgate.net This methodology utilizes a catalyst system composed of copper(II) acetate (B1210297) and a chiral C(1)-symmetric camphor-derived amino pyridine (B92270) ligand to facilitate the condensation of bromonitromethane with a variety of aldehydes. researchgate.net The reaction proceeds under mild conditions and provides highly enantioenriched products. researchgate.net This approach is directly relevant as it constructs the C2-C1 bond and sets the stereochemistry at the hydroxyl-bearing carbon. While the substrate used is not 2-bromoacetaldehyde, the method's applicability to a range of aliphatic and aromatic aldehydes suggests its potential for the stereoselective synthesis of the target compound. researchgate.net

The table below summarizes the results from the enantioselective synthesis of various 2-bromo-2-nitroalkan-1-ols, demonstrating the effectiveness of this catalytic system. researchgate.net

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde9995
4-Chlorobenzaldehyde9593
2-Naphthaldehyde9993
3-Thiophenecarboxaldehyde9995
(E)-Cinnamaldehyde8595
Cyclohexanecarboxaldehyde7296
Pivalaldehyde5299

Table 1: Performance of a Copper(II)-Amino Pyridine Catalyst in the Enantioselective Henry Reaction of Bromonitromethane with Various Aldehydes. researchgate.net

Exploration of Alternative Synthetic Pathways

Beyond established multi-step sequences, modern catalytic methods offer novel and potentially more efficient routes to complex molecules like this compound. These approaches often provide improved selectivity and milder reaction conditions.

Metal catalysis provides powerful tools for forming C-C and C-heteroatom bonds. The copper-catalyzed enantioselective Henry reaction is a prime example of a metal-catalyzed transformation directly applicable to the synthesis of the nitro-bromo-alcohol core. researchgate.net

Palladium catalysis is another cornerstone of modern synthesis. While often used for cross-coupling of aryl halides, methods for the coupling of nitroalkanes have also been developed. organic-chemistry.org For instance, palladium-catalyzed reactions of nitromethane with vinyl or aryl halides provide access to more complex nitro compounds. organic-chemistry.org The development of palladium-catalyzed systems for the coupling of functionalized alkyl halides could open new pathways. The versatility of α-bromonitrostyrenes in metal-catalyzed reactions to form various heterocycles highlights the reactivity of the bromo-nitro alkene motif, which could be an intermediate in the synthesis of the target compound. rsc.org Research into palladium-catalyzed reactions involving substrates like 1-bromo-4-nitrobenzene (B128438) demonstrates the compatibility of the nitro group with these catalytic cycles. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. These methods can provide high levels of stereoselectivity and avoid issues of metal contamination. For the synthesis of this compound, organocatalytic versions of the Henry reaction are highly relevant. Cinchona alkaloid derivatives, for example, have been successfully employed as bifunctional catalysts in nitroaldol reactions. metu.edu.tr

Furthermore, the conjugate addition of nitroalkanes to α,β-unsaturated aldehydes and ketones, often catalyzed by chiral prolinol ethers or other amine-based catalysts, is a well-established organocatalytic transformation. organic-chemistry.orgnottingham.ac.uk A synthetic strategy could be envisioned where an organocatalyst promotes the conjugate addition of a nucleophile to an unsaturated precursor like 3-bromo-2-nitroprop-2-en-1-ol. The development of organocatalytic methods for reactions involving bromo-nitro compounds, such as the conjugate addition of 1-bromonitroalkanes to unsaturated aldehydes, provides a direct precedent for the stereocontrolled formation of functionalized nitrocyclopropanes, which are structurally related building blocks. researchgate.net These approaches offer a metal-free pathway to construct the chiral centers of the target molecule with high enantioselectivity. metu.edu.tr

3 Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, driven by the need for more environmentally benign chemical processes. Traditional synthetic methods often involve hazardous reagents, volatile organic solvents, and the generation of significant waste. In contrast, green synthetic design focuses on minimizing the environmental impact by utilizing safer solvents, reducing energy consumption, and employing catalytic methods.

One of the key strategies in the green synthesis of related nitroalcohols is the use of solid base catalysts for the Henry (nitro-aldol) reaction. scirp.org The Henry reaction is a fundamental carbon-carbon bond-forming reaction used to produce β-nitro alcohols. researchgate.netsci-rad.com Traditionally, this reaction is catalyzed by soluble bases like alkali metal hydroxides or amines, which can lead to the formation of by-products and require neutralization steps, generating salt waste. scirp.org

The development of heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), offers a greener alternative. scirp.org These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and simplifying the purification process. Research on the synthesis of various nitroalcohols has demonstrated that using solid catalysts like calcined Cu:Al or Cu:Mg:Al layered double hydroxides can lead to high yields, sometimes up to 98-99%, under milder conditions. scirp.org

Furthermore, green chemistry encourages the use of alternative energy sources and solvent-free conditions. Microwave irradiation and sonication have been explored as methods to accelerate the Henry reaction, often leading to significantly reduced reaction times and increased yields compared to conventional heating. scirp.org For instance, some nitroalcohol syntheses that take 300 minutes by conventional methods can be completed in as little as 1.5 to 4 minutes under microwave irradiation, with improved yields. scirp.org Performing these reactions without a solvent further enhances their green profile by eliminating the environmental and health hazards associated with volatile organic compounds.

Another aspect of green design involves the careful selection of starting materials. While not directly detailed for this compound, the synthesis of related compounds provides insights. For instance, the preparation of 2,3-dibromopropan-1-ol, a potential precursor, can be achieved from allyl alcohol and bromine. iarc.fr Exploring aqueous reaction media or the use of less hazardous brominating agents could further align such syntheses with green chemistry principles.

The following table summarizes the comparison between traditional and green approaches for the synthesis of nitroalcohols, a class of compounds to which this compound belongs.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Nitroalcohols

Parameter Traditional Method Green Chemistry Approach
Catalyst Soluble bases (e.g., NaOH, amines) Heterogeneous solid catalysts (e.g., LDHs)
Solvent Volatile organic solvents Solvent-free conditions or water
Energy Source Conventional heating Microwave irradiation, Sonication
Reaction Time Often several hours Minutes
Waste Salt by-products from neutralization Minimal waste, recyclable catalyst

| Atom Economy | Can be lower due to side reactions | Generally higher |

By integrating these green chemistry principles—such as the use of recyclable solid catalysts, avoidance of hazardous solvents, and employment of energy-efficient reaction conditions—the synthesis of this compound can be made more sustainable and environmentally friendly. scirp.org

Chemical Reactivity and Mechanistic Studies of 2,3 Dibromo 2 Nitropropan 1 Ol

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl (-OH) group is a key site for reactions such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The primary alcohol functional group of 2,3-Dibromo-2-nitropropan-1-ol can undergo esterification with carboxylic acids, acid halides, or acid anhydrides to form the corresponding esters. This reaction is a standard transformation for primary alcohols. For instance, reacting the alcohol with an acid anhydride (B1165640) in the presence of a suitable catalyst would yield the ester product. While specific studies on this compound are not prevalent, the esterification of the isomeric compound 1,1-dibromo-1-nitro-propan-3-ol has been documented, suggesting similar reactivity for the hydroxyl group in this class of compounds.

Etherification, the conversion of the alcohol to an ether, can also be anticipated. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a viable pathway. masterorganicchemistry.com Given the presence of other functional groups, reaction conditions would need to be carefully selected to avoid competing side reactions. For sterically hindered alcohols, specialized methods, such as those using copper-based catalysts or acid-catalyzed dehydrations, can be employed to form ethers. nih.govmasterorganicchemistry.com

ReactionReagent(s)Product TypeGeneral Conditions
Esterification Acid Halide / Acid AnhydrideEsterBase catalyst (e.g., pyridine)
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)EtherAnhydrous polar aprotic solvent

Oxidation and Reduction Chemistry at the Alcohol Moiety

The primary alcohol group is susceptible to oxidation. Depending on the oxidizing agent used, it can be converted to either an aldehyde or a carboxylic acid. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are known to selectively oxidize primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the corresponding carboxylic acid. libretexts.orgpressbooks.pub The presence of the electron-withdrawing nitro and bromo groups can influence the reactivity of the alcohol, but oxidation is generally expected to proceed. google.com Systems involving nitroxyl (B88944) radicals like TEMPO are also effective for the selective oxidation of primary alcohols, even sterically hindered ones, to aldehydes. organic-chemistry.org

TransformationReagent(s)Potential Product(s)
Mild Oxidation Pyridinium Chlorochromate (PCC)2,3-Dibromo-2-nitropropanal
Strong Oxidation Potassium Permanganate (KMnO₄)2,3-Dibromo-2-nitropropanoic acid
Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C)2-Amino-2,3-dibromopropan-1-ol

Transformations Involving Carbon-Bromine Bonds

The two carbon-bromine (C-Br) bonds in this compound are significant sites of reactivity. The bromine at C2 is attached to a tertiary, nitro-bearing carbon, while the bromine at C3 is on a primary carbon adjacent to the chiral center. This structural arrangement allows for substitution, elimination, and radical reactions.

Nucleophilic Substitution Mechanisms

The C-Br bonds can be cleaved through nucleophilic substitution, where a nucleophile replaces the bromide ion. prutor.aiicdst.org The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the strength of the nucleophile, and the solvent. ncert.nic.inbyjus.comlibretexts.org

Sₙ2 Reaction: The C3-Br bond, being on a primary carbon, is more susceptible to attack by strong nucleophiles in a single, concerted step (Sₙ2). However, the bulky bromine and nitro group at the adjacent C2 position may provide some steric hindrance.

Sₙ1 Reaction: The C2-Br bond is on a tertiary carbon. Cleavage of this bond would lead to a tertiary carbocation, which is stabilized by the alkyl structure. However, the strong electron-withdrawing effect of the adjacent nitro group would significantly destabilize this carbocation, making an Sₙ1 pathway at this center less likely under normal conditions.

Research on the closely related 2,3-dibromo-1-propanol (B41173) has shown that reaction with thiolates leads to the rearranged 1,3-bis(thio)-2-propanol product, suggesting that complex mechanisms involving neighboring group participation or rearrangements can occur. nih.gov

Carbon CenterSubstitution TypeFavoring ConditionsExpected Product (with Nu:⁻)Notes
C3 Sₙ2Strong nucleophile, polar aprotic solvent. libretexts.org2-Bromo-2-nitro-3-nucleopropyl-1-olSteric hindrance from C2 substituents may slow the reaction.
C2 Sₙ1 (unlikely)Weak nucleophile, polar protic solvent. ncert.nic.inN/ATertiary carbocation destabilized by adjacent nitro group.

Elimination Reactions Leading to Olefinic Products

In the presence of a strong base, this compound can undergo elimination reactions (dehydrobromination) to form olefinic (alkene) products. libretexts.orgchemistrytalk.org The base removes a proton, and a bromide ion acts as the leaving group. This typically occurs via an E2 (bimolecular elimination) mechanism. iitk.ac.in

Two primary elimination pathways are possible:

Removal of the proton from C1 and elimination of the bromide from C2 to form 3-bromo-2-nitroprop-2-en-1-ol .

Removal of a proton from the hydroxyl group is also possible, but this would not lead to a stable olefinic product without further rearrangement.

The formation of conjugated nitroalkenes via the elimination of HBr from vicinal bromo-nitro compounds is a known synthetic strategy. sci-rad.com The use of a non-nucleophilic, sterically hindered base would favor elimination over substitution.

Radical Chemistry of Brominated Centers

The carbon-bromine bonds can undergo homolytic cleavage under thermal or photochemical conditions to generate carbon-centered radicals. aakash.ac.inegrassbcollege.ac.in The energy required for this bond-breaking is the bond-dissociation energy. The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to homolysis. libretexts.org

Once formed, these radical intermediates can participate in various reactions:

Radical Substitution: A halogen atom can be abstracted by another radical species.

Rearrangement: The initial radical could rearrange to a more stable form.

Radical Nucleophilic Substitution (Sᵣₙ1): This multi-step mechanism involves the formation of a radical anion intermediate, followed by fragmentation to a radical and a leaving group anion. This type of reaction is facilitated by the presence of an electron-accepting group like the nitro group. wikipedia.org The resulting radical can then react with a nucleophile.

Reactions of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo several important transformations, primarily involving reduction to various nitrogen-containing species or its complete removal through denitration pathways.

The reduction of the nitro group is a fundamental transformation in organic synthesis. For aliphatic nitro compounds like this compound, this reduction can be achieved through various methods to yield primary amines or intermediate nitrogenous species such as hydroxylamines.

Commonly employed methods for the reduction of nitroalkanes include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, typically under a hydrogen atmosphere. researchgate.net A patent assigned to Angus Chemical Company describes a method for reducing halonitroalcohols using hydrogen in the presence of methanol (B129727), a buffer like ammonia, and a catalyst. justia.com These methods are generally effective for converting nitroalkanes to the corresponding primary amines.

Alternatively, chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) is a classic and effective method. The conversion of the nitro group can also be accomplished under milder conditions. For instance, radical reactions can convert nitro groups into amines, and other specialized reagents can reduce them to hydroxylamines. ucl.ac.uk

The plausible reduction products of this compound are summarized in the table below. The specific product obtained would depend on the choice of reducing agent and reaction conditions.

Starting MaterialReagent/ConditionsMajor ProductProduct Class
This compoundH₂, Pd/C or Raney Ni2-Amino-2,3-dibromopropan-1-olβ-Amino alcohol
This compoundZn, NH₄Cl2,3-Dibromo-2-(hydroxylamino)propan-1-olβ-Hydroxylamino alcohol
This compoundLiAlH₄2-Amino-2,3-dibromopropan-1-olβ-Amino alcohol

This table presents plausible reduction reactions based on established methods for nitroalkane reduction.

Denitration, the removal of the nitro group, is a valuable synthetic tool. For this compound, denitration can be envisioned through several mechanistic pathways.

One common method involves base-induced elimination. The presence of bromine atoms facilitates elimination reactions. A base can abstract the proton from the hydroxyl group, and the resulting alkoxide may promote elimination. More likely, a base could induce the elimination of hydrogen bromide (HBr) to form a brominated nitroalkene. Such nitroalkenes are susceptible to further reactions, including nucleophilic attack or subsequent elimination under harsh conditions to remove the nitro group. The elimination of HBr from vicinal bromonitro compounds to yield nitroalkenes is a known transformation. sci-rad.com

A second major pathway is radical denitration. This method is particularly effective for removing tertiary nitro groups. Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can replace the nitro group with a hydrogen atom. ucl.ac.ukmdpi.com This process proceeds via a radical chain mechanism, offering a mild and selective way to cleave the C-N bond.

Reaction TypeReagent/ConditionsPlausible Intermediate/ProductMechanism
EliminationStrong Base (e.g., NaH, t-BuOK)2-Bromo-3-hydroxy-1-nitroprop-1-eneE2 Elimination of HBr
Radical DenitrationBu₃SnH, AIBN2,3-Dibromopropan-1-olRadical Chain Reaction

This table outlines potential denitration pathways for this compound based on known reactivity of similar compounds.

Intermolecular and Intramolecular Reaction Pathways

The proximate arrangement of the hydroxyl and bromo functionalities in this compound creates opportunities for various intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular cyclization is a highly probable reaction pathway for this molecule, particularly under basic conditions. Upon deprotonation of the primary alcohol, the resulting alkoxide is a potent nucleophile poised to displace one of the adjacent bromide leaving groups.

Depending on which carbon is attacked, different ring systems can be formed:

Oxirane Formation: Intramolecular Sₙ2 attack by the alkoxide on the adjacent carbon (C2) would displace the bromide and form a highly strained, three-membered oxirane (epoxide) ring.

Oxolane Formation: While less likely due to the strain of the resulting bicyclic system, attack at C3 could theoretically lead to a four-membered oxetane (B1205548) ring, though this is generally less favored kinetically and thermodynamically.

Another possibility involves the reactivity of the carbon backbone itself. For instance, methods used to synthesize nitrocyclopropanes often employ bromonitroalkanes as precursors, suggesting that under specific basic or phase-transfer conditions, this compound could potentially form a functionalized cyclopropane (B1198618) ring. researchgate.net Furthermore, radical cyclization is another possibility, where a radical generated on the carbon backbone could add to a double bond if one were formed via elimination. ucl.ac.uk

Reaction TypeConditionsPlausible ProductNotes
Intramolecular Sₙ2Base (e.g., NaOH, NaH)(2-bromo-2-nitro-oxiran-2-yl)methanolFormation of a three-membered epoxide ring.
Radical CyclizationRadical InitiatorVarious cyclic productsDependent on the specific radical pathway initiated.
CyclopropanationStrong Base / Phase Transfer CatalystFunctionalized nitrocyclopropaneBy analogy to reactions of other bromonitroalkanes. researchgate.net

This table illustrates potential cyclization reactions for this compound.

The structure of this compound is amenable to several types of molecular rearrangements, although specific studies on this compound are lacking. Rearrangements could be triggered by the formation of reactive intermediates.

For example, if the nitro group is first reduced to a hydroxylamine, treatment with acid could lead to the elimination of water, forming a nitrenium ion intermediate. Such intermediates are known to undergo rearrangement, potentially involving migration of an adjacent alkyl or aryl group. wiley-vch.de In this case, a 1,2-hydride or 1,2-bromo shift could occur.

Another possibility involves the formation of a carbocation. For instance, treatment of the alcohol with a strong acid could lead to protonation and loss of water, generating a primary carbocation. However, this is generally unfavorable. A more plausible route to a carbocation would be through the loss of a bromide ion, potentially assisted by a Lewis acid, which would generate a more stable secondary or tertiary carbocation that could then rearrange.

While speculative without direct experimental evidence, these potential rearrangement pathways highlight the complex reactivity that could be accessed from this highly functionalized molecule.

Kinetic and Thermodynamic Aspects of Chemical Transformations

There is a notable absence of specific experimental kinetic and thermodynamic data for the chemical transformations of this compound in the scientific literature. nist.govumass.edu Therefore, this section discusses the general principles that would govern the speed and equilibrium position of its potential reactions.

Kinetics: The rates of the reactions of this compound would be highly dependent on the reaction conditions.

Reduction: The rate of nitro group reduction would be influenced by the type and concentration of the catalyst, hydrogen pressure, temperature, and solvent. rsc.org

Elimination: Base-induced elimination reactions are typically second-order, with the rate depending on the concentrations of both the substrate and the base. The strength of the base and the nature of the leaving group are also critical factors.

Cyclization: The rate of intramolecular cyclization depends on the proximity of the reacting groups and the stability of the transition state leading to the cyclic product. The formation of three- and five-membered rings is often kinetically favored over other ring sizes, in accordance with Baldwin's rules.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which reflects the relative stability of reactants and products.

Reduction: The reduction of a nitro group to an amine is a highly exothermic and thermodynamically favorable process.

Elimination: The position of the equilibrium in elimination reactions is governed by the stability of the resulting alkene. More substituted alkenes are generally more stable (Zaitsev's rule), but sterically hindered bases may lead to the less substituted, thermodynamically less stable product (Hofmann's rule).

Cyclization: The thermodynamic stability of cyclic products is influenced by ring strain. Five- and six-membered rings are typically the most stable, being relatively free of angle and torsional strain. Three-membered rings like oxiranes possess significant ring strain, making the cyclization reaction potentially reversible, although the forward reaction is often driven by the formation of a stable salt byproduct (e.g., NaBr).

The interplay of these kinetic and thermodynamic factors would determine the outcome of any given chemical transformation of this compound, making it a molecule of rich and complex potential reactivity.

Reaction Rate Determination and Kinetic Modeling

Specific kinetic data for the reactions of this compound are not readily found in the reviewed literature. To understand its reactivity, one would typically study its degradation or transformation under various conditions (e.g., hydrolysis, oxidation). The rate of such reactions would likely be determined by monitoring the disappearance of the reactant or the appearance of a product over time using techniques like chromatography or spectroscopy.

A plausible reaction for this compound is hydrolysis, where the bromine atoms are substituted by hydroxyl groups. The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts. The kinetic data could be modeled using rate laws, which express the reaction rate as a function of the concentrations of the reactants.

For instance, the hydrolysis of similar brominated compounds often follows pseudo-first-order kinetics under certain conditions. The rate law could be expressed as:

Rate = k [this compound]

where k is the pseudo-first-order rate constant. This rate constant would encapsulate the effect of other reactants, like water or hydroxide (B78521) ions, if their concentrations are effectively constant throughout the reaction.

Table 1: Hypothetical Reaction Rate Data for the Hydrolysis of a Structurally Similar Brominated Alkane

Temperature (°C)pHInitial Concentration (M)Pseudo-First-Order Rate Constant, k (s⁻¹)
2570.011.5 x 10⁻⁵
2590.012.8 x 10⁻⁴
4070.014.5 x 10⁻⁵
4090.018.2 x 10⁻⁴

This table is illustrative and does not represent actual experimental data for this compound.

Kinetic modeling for the degradation of this compound would likely involve proposing a reaction mechanism and then deriving a rate law from it. The mechanism would need to account for the electronic effects of the nitro group and the steric hindrance from the bromine atoms. The electron-withdrawing nature of the nitro group would likely influence the stability of any charged intermediates.

Equilibrium Studies and Thermodynamic Parameters

Equilibrium studies for reactions involving this compound are also not well-documented. Such studies would involve determining the equilibrium constant (Keq) for a given reaction, which provides insight into the extent to which the reaction proceeds to products at equilibrium. The relationship between the equilibrium constant and the standard Gibbs free energy change (ΔG°) is given by:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Thermodynamic parameters such as the standard enthalpy change (ΔH°) and the standard entropy change (ΔS°) could be determined by studying the temperature dependence of the equilibrium constant, using the van 't Hoff equation:

ln(Keq) = -ΔH°/RT + ΔS°/R

The enthalpy change provides information about whether the reaction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change indicates the change in disorder of the system. For a hypothetical hydrolysis reaction, one might expect it to be exothermic and to have a positive entropy change, as a larger molecule is broken down into smaller ones, leading to a more disordered system.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Hydrolysis Reaction of an Analogous Compound

ParameterValueUnits
Standard Enthalpy Change (ΔH°)-75kJ/mol
Standard Entropy Change (ΔS°)+120J/(mol·K)
Standard Gibbs Free Energy Change (ΔG° at 298 K)-110.76kJ/mol
Equilibrium Constant (Keq at 298 K)1.8 x 10¹⁹-

This table presents hypothetical data for illustrative purposes and is not based on experimental measurements for this compound.

The lack of specific experimental data for this compound highlights an area for future research. Computational chemistry methods could also be employed to predict its reactivity and thermodynamic properties, providing valuable estimates in the absence of experimental data.

Advanced Spectroscopic Characterization and Structural Analysis of 2,3 Dibromo 2 Nitropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled. For 2,3-dibromo-2-nitropropan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all protons and carbons.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The presence of electronegative atoms (bromine, oxygen) and the nitro group will significantly influence the chemical shifts of adjacent protons, causing them to resonate at lower fields (higher ppm values).

The primary alcohol (CH₂OH) group at the C1 position would give rise to two diastereotopic protons due to the adjacent C2 chiral center. These protons would likely appear as a complex multiplet or two separate doublets of doublets. The single proton on the C3 carbon, bonded to a bromine atom, would also exhibit a distinct chemical shift. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
H on C1 (CH₂OH)3.8 - 4.2Multiplet (or two dd)
H on C3 (CH₂Br)3.9 - 4.3Multiplet (or two dd)
OHVariable (typically 2-5)Broad Singlet

Note: This is a predicted data table based on the analysis of similar structures.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts of the carbons will be influenced by the attached functional groups.

The carbon atom of the primary alcohol (C1) is expected to resonate in the range of 60-70 ppm. The C2 carbon, bearing two bromine atoms and a nitro group, will be significantly deshielded and is expected to appear at a lower field. The C3 carbon, attached to a bromine atom, will also be deshielded compared to a simple alkane carbon.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (ppm)
C1 (CH₂OH)~65
C2 (CBr₂NO₂)~80-90
C3 (CH₂Br)~35-45

Note: This is a predicted data table based on the analysis of similar structures like 2,3-Dibromo-1-propanol (B41173) and other nitro compounds. chemicalbook.comrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively establish the connectivity within this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons on C1 and the proton on C2 (if present, though in this structure C2 has no protons), and between the proton on C2 and the protons on C3. This would confirm the propan-1-ol backbone. iranchembook.ir

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon signal for C1 would show a correlation to the proton signals of the CH₂OH group. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of two bromine atoms, a nitrogen, and three oxygen atoms. The molecular formula for this compound is C₃H₅Br₂NO₃, and its exact mass is approximately 260.8640 g/mol . chemsrc.com The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Expected fragmentation pathways would include:

Loss of a bromine atom ([M-Br]⁺).

Loss of the nitro group ([M-NO₂]⁺).

Loss of the hydroxymethyl group ([M-CH₂OH]⁺).

Cleavage of the C-C bonds, leading to smaller fragments.

The relative abundance of these fragment ions would help to confirm the arrangement of the functional groups in the molecule. For example, a prominent peak corresponding to the loss of a CH₂OH group would be strong evidence for a primary alcohol. docbrown.info

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 2,3-dibromo-1-propanol, shows characteristic peaks that can be compared to infer the spectral features of this compound. Key absorptions for the hydroxyl (-OH), nitro (-NO2), and carbon-bromine (C-Br) groups are of particular interest. The broad absorption band for the O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1576-1574 cm⁻¹ and 1352 cm⁻¹, respectively. researchgate.net The C-Br stretching vibrations are generally found in the lower frequency region of the spectrum.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
NO₂ (Nitro)~1575 (asymmetric), ~1352 (symmetric) researchgate.net
C-Br (Bromoalkane)500-600

This table is based on general spectroscopic principles and data from related compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and molecular backbone vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C-C and C-Br bond vibrations, which may be weak in the IR spectrum. The symmetric vibrations of the nitro group are also typically strong in Raman spectra. Analysis of the Raman spectrum of a similar compound, 1,3-dibromo-2-propanol, can offer comparative insights. chemicalbook.com

Vibrational ModeExpected Raman Shift (cm⁻¹)
C-Br Stretch500-650
C-C Stretch800-1200
NO₂ Symmetric Stretch1340-1360

This table is based on general spectroscopic principles and data from related compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography (GC) with Advanced Detection (e.g., FID, ECD)

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. postnova.com A Flame Ionization Detector (FID) would provide good sensitivity for this organic analyte. Due to the presence of two bromine atoms, an Electron Capture Detector (ECD) would offer even higher sensitivity and selectivity, as it is highly responsive to halogenated compounds. The choice of a suitable capillary column, such as one with a non-polar or mid-polar stationary phase, is crucial for achieving good separation. postnova.comteknokroma.es

ParameterTypical GC Condition
ColumnHP-5MS, DB-1, or equivalent
Injector Temperature250 °C
DetectorFID or ECD
Detector Temperature300 °C
Carrier GasHelium or Nitrogen

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC using a C18 column is a common approach. sielc.comnih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sielc.comnih.gov A UV detector is often used for detection, as the nitro group provides a chromophore.

A study on the related compound 2,3-dibromopropanol utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com

ParameterTypical HPLC Condition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV (e.g., at 210 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

This table presents typical parameters and may require optimization for specific applications.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, provide the most comprehensive analytical information.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As this compound passes through the GC column and enters the mass spectrometer, it is ionized, and the resulting fragments are detected. The fragmentation pattern is unique to the molecule and allows for its definitive identification. Experimental GC-MS data for the related compound 2,3-dibromopropan-1-ol shows prominent peaks that can be used for structural elucidation. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that are not suitable for GC. bluesign.com The eluent from the HPLC column is introduced into the mass spectrometer, providing molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for LC-MS. nih.gov An analysis of the related compound bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) in rice was successfully performed using LC-MS/MS with ESI. nih.govresearchgate.net

These advanced analytical techniques are indispensable for the unambiguous characterization and purity assessment of this compound in research and industrial settings.

Computational Chemistry and Theoretical Modeling of 2,3 Dibromo 2 Nitropropan 1 Ol

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,3-Dibromo-2-nitropropan-1-ol, DFT studies would provide invaluable insights into its reactivity, stability, and spectroscopic properties. However, no such studies have been published.

A DFT analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would identify electrophilic and nucleophilic sites on the molecule. Without specific research, these parameters remain uncalculated for this compound.

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, theoretical spectra can be generated to aid in the experimental identification and characterization of the compound. No predicted spectroscopic data for this compound are available in the literature.

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. DFT calculations would be essential to identify the most stable conformers (global and local minima on the potential energy surface) and to determine their relative energies and populations at thermodynamic equilibrium. This information is crucial for understanding the molecule's behavior and interactions, but it has not yet been determined.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the physical movements of atoms and molecules over time. These simulations would offer a dynamic picture of this compound, complementing the static information from DFT.

MD simulations could be employed to explore the conformational space of this compound in a more dynamic fashion than DFT's potential energy surface scans. This would reveal the flexibility of the molecule and the energy barriers associated with rotations around its single bonds. Such data are fundamental to understanding its structural dynamics, but no MD simulation studies have been reported.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are the primary tool for investigating solvent effects, showing how interactions with solvent molecules (like water) affect the conformational preferences and dynamics of the solute. The impact of different solvents on the behavior of this compound remains unexplored through computational means.

Reaction Pathway Elucidation Through Computational Methods

The structure of this compound, featuring vicinal bromine atoms, a nitro group, and a primary alcohol, suggests several potential reaction pathways. These include elimination reactions, nucleophilic substitutions, and intramolecular rearrangements. Computational methods can map the potential energy surfaces for these reactions to identify the most favorable routes.

Key potential reactions for this compound that can be explored computationally include:

Dehydrobromination: The elimination of hydrogen bromide (HBr) to form an unsaturated nitro alcohol.

Debromination: The removal of both bromine atoms to yield an alkene.

Nucleophilic Substitution: Displacement of a bromide or the nitro group by a nucleophile.

Thermal Decomposition: Fragmentation of the molecule upon heating, often initiated by the cleavage of the weakest bond, typically the C-NO2 or C-Br bond. researchgate.netresearchgate.netnih.gov

Theoretical studies on analogous compounds, such as other halogenated nitroalkanes and propanols, provide a framework for understanding these potential pathways. researchgate.netresearchgate.netorganic-chemistry.org

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Its structure and energy determine the feasibility and rate of the reaction. Computational chemistry allows for the precise location and characterization of these transient structures.

Dehydrobromination (E2 Mechanism): A plausible pathway for this compound is an E2 elimination, where a base abstracts a proton, and a bromide ion is simultaneously eliminated. High-level electronic structure calculations can elucidate the effects of the alkyl halide structure on the barriers of E2 reactions. acs.org The transition state for an E2 reaction typically exhibits a specific geometry, often requiring an anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.orglibretexts.org The presence of the electron-withdrawing nitro group would likely influence the acidity of the neighboring protons and the stability of the forming double bond, thereby affecting the activation energy.

Nucleophilic Substitution (SN2 Mechanism): Another possibility is an SN2 reaction, where a nucleophile attacks one of the carbon atoms bearing a bromine atom. libretexts.org The transition state in an SN2 reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. Computational models can predict the activation energy for such a process. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) studies on the dehalogenation of similar compounds have successfully calculated activation energies that are in good agreement with experimental data. nih.gov

Thermal Decomposition: The thermal decomposition of nitro compounds has been a subject of theoretical analysis. researchgate.netnih.gov For a related compound, 5-bromo-5-nitro-1,3-dioxane, a computational study proposed a mechanism involving a five-membered cyclic transition state, leading to the elimination of nitrous acid (HNO2). researchgate.net A similar pathway could be envisioned for this compound. The activation energy for such a process is a key parameter that can be calculated.

The following table presents hypothetical activation energies for plausible reactions of this compound, based on computational studies of analogous systems.

Reaction PathwayPlausible MechanismHypothetical Activation Energy (kcal/mol)Reference System/Study Type
DehydrobrominationE2 Elimination15 - 25Alkyl Halides acs.org
Nucleophilic Substitution (Br⁻ displacement)SN2 Reaction16 - 22Haloalkane Dehalogenase nih.gov
Thermal Decomposition (HNO₂ Elimination)Cyclic Transition State30 - 40Nitro-dioxanes researchgate.net
C-NO₂ Bond HomolysisRadical Dissociation40 - 50Trinitromethane researchgate.net

Activation energies are illustrative and derived from computational studies on analogous compounds.

By comparing the calculated activation energies for various potential pathways, computational chemistry can determine the most likely reaction mechanism under specific conditions (e.g., in the gas phase, in different solvents, or under the influence of a catalyst).

For this compound, elimination reactions are likely to be competitive. A study on the reductive elimination of 3-aryl 2,3-dihalopropanoates using DMSO showed that debromination is often the major pathway, though dehydrobromination can compete. organic-chemistry.org The mechanism is proposed to proceed through an alkoxysulfonium intermediate. organic-chemistry.org

In the presence of a strong base, an E2 or E1cB (Elimination, Unimolecular, Conjugate Base) mechanism could be favored. libretexts.orgmasterorganicchemistry.com The E1cB mechanism involves the initial deprotonation to form a carbanion, followed by the departure of the leaving group. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group could stabilize the intermediate carbanion, making this pathway plausible. DFT calculations have been used to evaluate E1cB pathways in reactions involving nitroalkanes. nih.gov

Computational studies on the thermal decomposition of similar nitro compounds suggest that C-NO2 bond cleavage is often the initial and rate-determining step. researchgate.netnih.gov However, the presence of bromine atoms introduces alternative pathways, such as C-Br bond cleavage or elimination reactions, which could have lower activation barriers. researchgate.netrsc.org A computational investigation into the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH3, Br) indicated that the substituent group significantly affects the reaction mechanism and kinetics. researchgate.net

The following table outlines plausible mechanistic routes for this compound, with key characteristics derived from theoretical studies on related systems.

RouteProposed Key Intermediates/Transition StatesComputational Method/TheoryControlling Factors
Base-Induced EliminationAnti-periplanar E2 Transition State; Stabilized Carbanion (E1cB)DFT, More O'Ferrall-Jencks PlotBase Strength, Solvent Polarity, Stereochemistry libretexts.orgnih.gov
Reductive DebrominationAlkoxysulfonium Intermediate (with DMSO)NMR and MS analysis supported by DFTSolvent (e.g., DMSO), Presence of Water organic-chemistry.org
Thermal DecompositionCyclic Transition State for HNO₂ elimination; Radical pair from C-NO₂ or C-Br homolysisTransition State Theory, Variational Transition State TheoryTemperature, Weakest Bond Dissociation Energy researchgate.netresearchgate.net

Ultimately, a comprehensive computational study on this compound itself would be necessary to definitively characterize its reaction pathways. Such a study would involve mapping the potential energy surface for all plausible reactions, optimizing the geometries of reactants, transition states, and products, and calculating the corresponding energies and thermodynamic parameters using a high level of theory.

Environmental Degradation and Abiotic Transformation Pathways of 2,3 Dibromo 2 Nitropropan 1 Ol

Hydrolytic Degradation in Aqueous Systems

The stability of 2,3-Dibromo-2-nitropropan-1-ol in aqueous environments is significantly influenced by pH and temperature. Its degradation proceeds through mechanisms that are highly dependent on the acidity or alkalinity of the water.

The hydrolysis of this compound is markedly faster under alkaline conditions. The degradation rate increases with rising pH and temperature. In acidic conditions, the compound is relatively stable. For instance, at 20°C, the estimated half-life of bronopol (B193717) is more than 5 years at a pH of 4. As the pH increases, the rate of hydrolysis accelerates significantly, with the half-life decreasing to 1.5 years at pH 6 and further to 2 months at pH 8. In natural waters, this degradation can be even more rapid. For example, in a river die-away test, hydrolysis half-lives were measured to be 120 hours at pH 6.7, 14 hours at pH 7.6, and a mere 1.9 hours at pH 9. This pH-dependent degradation is a critical factor in its environmental persistence.

The primary mechanism of degradation, especially under alkaline conditions, is a retroaldol reaction. This process involves the cleavage of a carbon-carbon bond, leading to the liberation of formaldehyde and the formation of bromonitroethanol. This initial decomposition is both pH and temperature-dependent.

Table 1: Hydrolytic Half-Life of this compound at 20°C

pHHalf-Life
4> 5 years
61.5 years
82 months

The degradation of this compound in aqueous solutions gives rise to several products, indicating the involvement of multiple reaction pathways. The primary degradation product, bromonitroethanol, can undergo further decomposition. These subsequent reactions can involve both nucleophilic substitution and elimination pathways.

The degradation of bronopol can lead to the formation of formaldehyde, 2-hydroxymethyl-2-nitropropane-1,3-diol (tris), and 2-bromo-2-nitroethanol. Other identified degradation by-products include methanol (B129727) and formic acid. The formation of these products suggests that after the initial retroaldol reaction, further nucleophilic substitution and elimination reactions occur. For example, the hydroxyl group can act as a nucleophile, substituting the bromine atom, or a base, promoting the elimination of hydrogen bromide. The prevalence of each pathway is influenced by the specific reaction conditions, including pH and the presence of other nucleophiles or bases.

Photochemical Degradation in Environmental Matrices

Sunlight can play a significant role in the degradation of this compound, both through direct absorption of light energy and through indirect reactions with photochemically generated reactive species.

In the atmosphere, this compound is slowly degraded by reacting with photochemically produced hydroxyl radicals (•OH). Atmospheric oxidation modeling indicates an atmospheric half-life of approximately 8 to 11 days for this process. The rate constant for the vapor-phase reaction of bronopol with hydroxyl radicals is a key parameter in determining its atmospheric lifetime.

In aqueous environments, indirect photolysis can also be facilitated by reactive species such as hydroxyl radicals, which are generated from the photolysis of other substances present in the water, like nitrates or dissolved organic matter. The presence of certain metal ions, such as cupric and ferric ions, even at low concentrations found in natural waters, can also facilitate the degradation of aqueous solutions of bronopol.

Redox Transformations in Natural Environments

Information on the specific redox transformations of this compound in natural environments such as soil and sediment is limited in the scientific literature. However, its chemical structure suggests that it can participate in redox reactions. The nitro group can be reduced under anaerobic conditions, potentially leading to the formation of amino derivatives. Conversely, the alcohol functional group could be oxidized.

Under anoxic conditions, the antimicrobial mechanism of bronopol involves the oxidation of intracellular thiols. This suggests that bronopol can act as an oxidizing agent. Its bactericidal activity is reported to be considerably reduced under anoxic conditions, indicating that its redox state and the surrounding redox environment are critical to its function and degradation. In anaerobic sludge, bronopol has been shown to inhibit methanogenic archaea, with its inhibitory effect being concentration-dependent. This interaction with anaerobic microbial communities points towards its involvement in redox processes within these environments. Further research is needed to fully elucidate the specific redox transformation pathways of this compound in diverse natural settings.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a significant transformation pathway for many halogenated aliphatic compounds, particularly in anoxic environments such as saturated soils, sediments, and groundwater. This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen, leading to a less halogenated and often less toxic compound. The reaction is facilitated by reductants present in the environment.

The primary mechanisms of abiotic reductive dehalogenation for compounds structurally similar to this compound involve reactions with naturally occurring and anthropogenic reducing agents. Key environmental reductants include reduced iron minerals (e.g., magnetite, pyrite), dissolved ferrous iron (Fe(II)), and sulfide minerals.

The proposed reductive dehalogenation of this compound likely proceeds via a stepwise mechanism. The presence of two bromine atoms on adjacent carbons, along with an electron-withdrawing nitro group, influences the reactivity of the C-Br bonds. The initial step is the transfer of electrons from the reductant to the molecule, leading to the cleavage of a carbon-bromine bond and the formation of a bromide ion and an organic radical intermediate. This radical can then abstract a hydrogen atom from a donor molecule (like water) to form a dehalogenated product.

Table 1: Postulated Reductive Dehalogenation Products of this compound

ReactantIntermediate ProductFinal Product
This compound2-Bromo-2-nitropropan-1-ol2-Nitropropan-1-ol
3-Bromo-2-nitropropan-1-ol

Note: The formation of specific isomers will depend on the relative stability of the radical intermediates and steric factors.

Research on other brominated aliphatic compounds has demonstrated that the rate of reductive dehalogenation is influenced by several factors, including the number and position of halogen substituents, the presence of other functional groups, the type and concentration of the reductant, and environmental conditions such as pH and temperature. The nitro group in this compound is expected to enhance the rate of reductive dehalogenation by increasing the electron affinity of the molecule.

Oxidative Degradation Processes

In oxic environments, such as surface waters and the upper layers of soil, oxidative degradation processes are more likely to be the dominant transformation pathways. Advanced oxidation processes (AOPs), which involve the generation of highly reactive oxygen species (ROS) like the hydroxyl radical (•OH), are particularly effective in degrading a wide range of organic contaminants. nih.gov

Hydroxyl radicals can be generated in the environment through photochemical reactions involving dissolved organic matter (DOM), nitrate, and nitrite. They can also be produced through engineered systems for water treatment, such as ozonation, UV/H₂O₂, and Fenton reactions. researchgate.net

The degradation of this compound by hydroxyl radicals is expected to proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the propanol backbone, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions with oxygen, leading to the formation of peroxy radicals and subsequent degradation products.

Addition to the Nitro Group: While less common, addition of the •OH radical to the nitro group is a possible reaction pathway.

Direct Electron Transfer: Direct oxidation of the molecule by the hydroxyl radical can also occur.

The reaction of bromine atoms with organic contaminants can also contribute to oxidative degradation, especially in environments where bromide is present and can be oxidized to bromine radicals. morressier.com The initial products of oxidative degradation are likely to be smaller, more oxidized organic molecules, and ultimately, mineralization to carbon dioxide, water, bromide, and nitrate ions may occur.

Table 2: Potential Oxidative Degradation Products of this compound by Hydroxyl Radicals

Initial ReactionPrimary Products
Hydrogen AbstractionBrominated carbonyl compounds, smaller organic acids
C-C Bond CleavageFormaldehyde, glyoxylic acid

The efficiency of these oxidative processes is dependent on factors such as the concentration of radical precursors (e.g., DOM, nitrate), light intensity (for photochemical processes), and the presence of radical scavengers (e.g., carbonate, bicarbonate).

Sorption and Volatilization Dynamics (mechanistic aspects)

The transport and bioavailability of this compound in the environment are significantly influenced by its partitioning between different environmental phases, primarily governed by sorption to solids and volatilization to the atmosphere.

Adsorption/Desorption Mechanisms to Environmental Solids

The sorption of organic compounds to environmental solids, such as soil, sediment, and aquifer materials, is a critical process that affects their mobility and availability for degradation and uptake by organisms. The primary mechanisms governing the adsorption of this compound are expected to include:

Hydrophobic Interactions: As a moderately nonpolar molecule, hydrophobic partitioning into the organic matter fraction of soils and sediments is likely to be a significant sorption mechanism. The extent of this partitioning is often correlated with the organic carbon content of the solid and the compound's octanol-water partition coefficient (Kow).

Van der Waals Forces: Weak intermolecular forces between the molecule and the mineral surfaces of soils and sediments will also contribute to adsorption.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for the formation of hydrogen bonds with functional groups on the surface of soil minerals (e.g., silanol groups) and organic matter (e.g., carboxyl, hydroxyl groups).

Specific Interactions: The polar nitro group may engage in specific interactions with certain mineral surfaces.

The desorption process, the release of the sorbed compound back into the aqueous phase, is often subject to hysteresis, meaning that the compound is more strongly retained by the solid than predicted by the adsorption isotherm. This can be due to slow diffusion into micropores of the solid matrix or irreversible binding to certain sites.

Table 3: Factors Influencing the Sorption of this compound

Environmental FactorInfluence on Sorption
Soil/Sediment Organic Carbon ContentHigher content generally leads to increased sorption.
Clay Content and TypeCan provide surface area and charged sites for adsorption.
pHMay influence the surface charge of minerals and the speciation of functional groups on organic matter.
TemperatureSorption is typically an exothermic process, so an increase in temperature may decrease sorption.
Ionic StrengthCan affect the electrical double layer at the solid-water interface and influence electrostatic interactions.

Vapor-Phase Degradation Mechanisms

The potential for this compound to volatilize from water or soil surfaces into the atmosphere depends on its vapor pressure and Henry's Law constant. Once in the vapor phase, its persistence is determined by atmospheric degradation processes.

The primary degradation mechanism for most organic compounds in the troposphere is reaction with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. The reaction of •OH with this compound is expected to proceed mainly through hydrogen abstraction from the C-H bonds and the O-H bond of the alcohol group.

Other potential atmospheric degradation pathways include reaction with nitrate radicals (NO₃), which are important at night, and direct photolysis if the molecule absorbs light in the solar spectrum. The presence of the nitro group may make the molecule susceptible to photolysis.

The atmospheric lifetime (τ) of this compound with respect to reaction with hydroxyl radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of hydroxyl radicals.

Environmental Fate Modeling and Prediction of Transformation Rates

Environmental fate models are valuable tools for predicting the distribution, persistence, and transformation of chemicals in the environment. rsc.org These models integrate information on a chemical's physical-chemical properties, transformation rates, and the characteristics of the environment to simulate its behavior over time.

For this compound, a comprehensive environmental fate assessment would utilize multimedia models that consider partitioning between air, water, soil, and sediment. Key input parameters for such models include:

Physical-Chemical Properties: Molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant.

Transformation Rate Constants: Rates of hydrolysis, photolysis, and reaction with oxidants (e.g., •OH) in various environmental compartments.

Sorption Coefficients: Soil and sediment sorption coefficients (Kd or Koc).

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate some of these input parameters when experimental data are unavailable. wikipedia.org QSARs establish mathematical relationships between the structural properties of a molecule and its physical-chemical properties or reactivity. vu.nlnih.gov For this compound, QSARs developed for halogenated aliphatic compounds and nitro-compounds could be used to predict its degradation rates and partitioning behavior. researchgate.net

Table 4: Key Parameters for Environmental Fate Modeling of this compound

ParameterPredicted Value/Range (Illustrative)Importance
Log Kow1.0 - 2.0Governs partitioning between water and organic phases (e.g., soil organic matter, biota).
Henry's Law Constant (H)10⁻⁵ - 10⁻⁷ atm·m³/molIndicates the tendency to partition between air and water.
Atmospheric •OH Reaction Rate Constant10⁻¹² - 10⁻¹³ cm³/molecule·sDetermines the atmospheric lifetime.
Soil Sorption Coefficient (Koc)50 - 200 L/kgControls mobility in soil and groundwater.

Note: The values in this table are illustrative and would need to be determined experimentally or through validated QSAR models for accurate environmental fate assessment.

Industrial Chemical Process Research and Scale Up of 2,3 Dibromo 2 Nitropropan 1 Ol

Optimization of Reaction Conditions for Large-Scale Synthesis

Detailed research findings on the optimization of large-scale synthesis for 2,3-Dibromo-2-nitropropan-1-ol, including specific parameters and strategies, are not available.

Process Intensification Strategies

Information on process intensification strategies specifically applied to the production of this compound is not available.

Reactor Design and Engineering Considerations

Specifics on reactor design and engineering considerations for the industrial synthesis of this compound could not be located.

By-product Formation and Purity Control in Industrial Processes

There is no available information detailing the by-products formed during the industrial synthesis of this compound or the methods for purity control.

Economic and Sustainability Aspects of Production Methods

A discussion on the economic and sustainability aspects of production methods for this compound cannot be provided due to a lack of relevant data.

Utility as a Chemical Intermediate in Advanced Material Synthesis

Information regarding the use of this compound as a chemical intermediate in the synthesis of advanced materials is not available.

Role in the Production of Specialty Chemicals

The specific role of this compound in the production of specialty chemicals is not documented in the available search results.

Q & A

Q. What strategies validate the proposed reaction mechanisms involving this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in nitro groups) combined with MS/MS fragmentation tracks bond cleavage. Intermediate trapping (e.g., using TEMPO for radical detection) and kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.